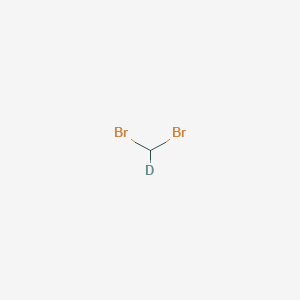
Methane-d, dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a molecular weight of 173.835 g/mol and is slightly soluble in water but highly soluble in organic solvents . This compound is commonly used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methane-d, dibromo- can be synthesized through several methods:
From Dichloromethane: One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react with bromine to form dibromomethane: [ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]
Industrial Production Methods:
From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide: [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.
Types of Reactions:
Substitution Reactions: Methane-d, dibromo- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced to methane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Reducing Agents: Zinc and hydrochloric acid are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include methanol, methyl cyanide, or methylamines.
Reduction Product: Methane is the primary product of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Methane-d, dibromo- has several applications in scientific research:
Organic Synthesis: It is used as a solvent and intermediate in the synthesis of various organic compounds, including specialty chemicals, agrochemicals, and pharmaceuticals.
Environmental Analysis: It is utilized for the determination of 5-nitroimidazoles in environmental waters.
Chemical Reactions: It is involved in the conversion of catechols to their methylenedioxy derivatives.
Wirkmechanismus
The mechanism of action of methane-d, dibromo- involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atoms in the molecule are susceptible to attack by nucleophiles, leading to the formation of various substitution products. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, resulting in the formation of methane.
Vergleich Mit ähnlichen Verbindungen
Methane-d, dibromo- can be compared with other halomethanes such as:
Bromoform (CHBr₃): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.
Tetrabromomethane (CBr₄): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.
1,1-Dibromoethane (C₂H₄Br₂): This compound has two bromine atoms on an ethane backbone and is used in organic synthesis.
Methane-d, dibromo- is unique due to its specific reactivity and solubility properties, making it valuable in various chemical processes .
Eigenschaften
CAS-Nummer |
2253-83-0 |
|---|---|
Molekularformel |
CH2Br2 |
Molekulargewicht |
174.84 g/mol |
IUPAC-Name |
dibromo(deuterio)methane |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D |
InChI-Schlüssel |
FJBFPHVGVWTDIP-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C(Br)Br |
Kanonische SMILES |
C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
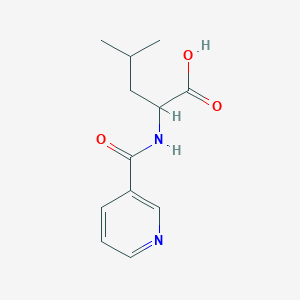
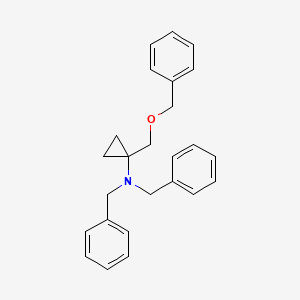
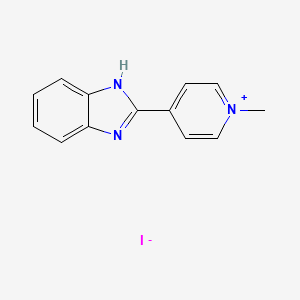
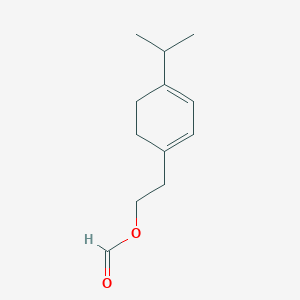
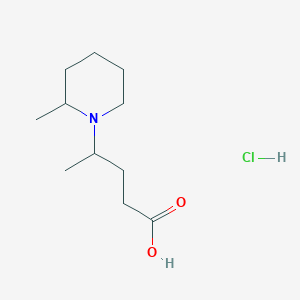
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
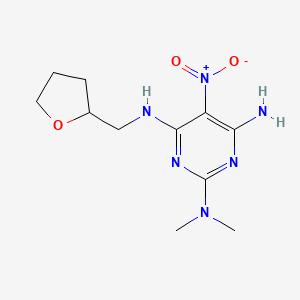
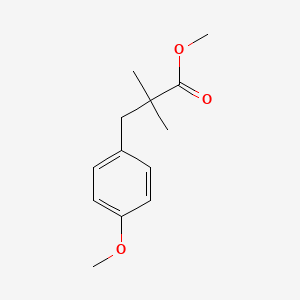
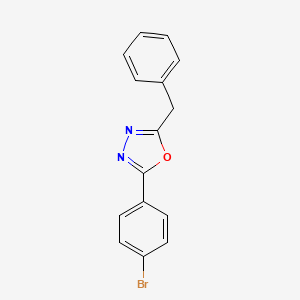

![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
